molecular formula C21H37NO2S B1438365 Farnesyl-Met-OMe CAS No. 178923-86-9

Farnesyl-Met-OMe

Cat. No. B1438365
CAS RN: 178923-86-9
M. Wt: 367.6 g/mol
InChI Key: BCIAEXUSWOQQGR-UJMPLXFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesyl-Met-OMe, also known as Farnesyl-Methionine-OME, is a compound with the molecular formula C21H37NO2S . It is used for research purposes.


Synthesis Analysis

Farnesyl-Met-OMe is related to farnesol, a sesquiterpenoid precursor of insect juvenile hormones (JH) that has JH activity . Farnesol is an intermediate in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod JHs, esters of farnesol, in the mevalonate biosynthetic pathway .


Molecular Structure Analysis

The molecular structure of Farnesyl-Met-OMe is complex and involves several key components. The molecule is a part of the isoprenoid biosynthetic pathway, which is a key pathway in the production of various important biological molecules .


Chemical Reactions Analysis

The chemical reactions involving Farnesyl-Met-OMe are complex and involve multiple steps. These reactions are often centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

The physical and chemical properties of Farnesyl-Met-OMe are not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with Farnesyl-Met-OMe are not well-documented in the available literature .

Mechanism of Action

Target of Action

Farnesyl-Met-OMe, also known as Farnesol, is a sesquiterpenoid precursor of insect juvenile hormones that has juvenile hormone activity itself . It is omnipresent in all eukaryotes and is involved in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of farnesol, in the mevalonate biosynthetic pathway .

Mode of Action

Farnesol has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca 2+ channels in some mammalian cell types . It functions as a flexible hydrophobic molecular valve for restricting untimely Ca 2+ passage through some types of canonical Ca 2+ channels, using covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins all containing a prenyl group .

Biochemical Pathways

Farnesol is involved in the mevalonate pathway, an essential, highly conserved, and dynamic metabolic pathway . It functions as a metabolic intermediate of this pathway . The mevalonate pathway and Ca 2+ channels originated early in eukaryotic evolution and have since been well conserved .

Pharmacokinetics

It is known that farnesyltransferase inhibitors, which inhibit the enzyme farnesyltransferase that couples a 15-carbon isoprenyl group to proteins, have been used in clinical testing . These inhibitors block Ras activation through inhibition of the enzyme farnesyltransferase, ultimately resulting in cell growth arrest .

Result of Action

Farnesol has been shown to inhibit the formation of microbial biofilms and synergize with antimicrobials used in clinical practice . It can also block the effects of isoprenoid biosynthesis inhibitors such as fosmidomycin, bisphosphonates, or statins in several organisms .

Action Environment

The action of Farnesol can be influenced by environmental factors. For example, it has been shown that Farnesol can protect proteins from heat-stress-induced denaturation . Furthermore, it has been suggested that Farnesol may function in protecting the spermatozoa against toxic Ca 2+ concentrations, and in enabling their flagellum to undulate .

properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3/b18-11+,19-13+/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIAEXUSWOQQGR-UJMPLXFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN[C@@H](CCSC)C(=O)OC)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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